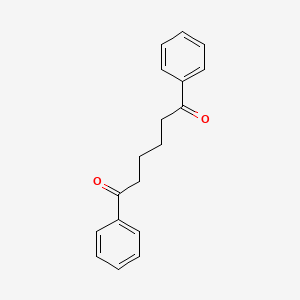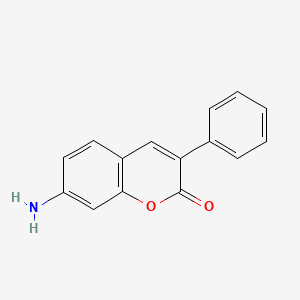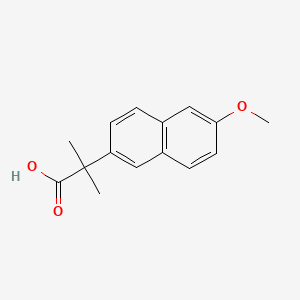
2-(6-メトキシナフタレン-2-イル)-2-メチルプロパン酸
概要
説明
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. This compound is structurally related to naproxen, a widely used NSAID.
科学的研究の応用
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties. It is also explored for its potential anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
Target of Action
The primary target of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, also known as Naproxen, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Naproxen acts by inhibiting both COX-1 and COX-2 enzymes . By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .
Biochemical Pathways
The inhibition of COX enzymes by Naproxen affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When naproxen inhibits these enzymes, the production of prostaglandins is reduced, leading to decreased inflammation and pain .
Result of Action
The primary result of Naproxen’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Naproxen decreases the inflammatory response, which in turn reduces pain and swelling .
Action Environment
The action of Naproxen can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow the absorption of the drug, potentially affecting its efficacy . Additionally, certain medical conditions, such as liver or kidney disease, can affect the metabolism and excretion of the drug, potentially leading to increased side effects .
生化学分析
Biochemical Properties
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. It interacts with both COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of prostaglandins, which are involved in inflammation and pain responses . This interaction is essential for its anti-inflammatory and analgesic properties.
Cellular Effects
The effects of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving prostaglandins. This compound can alter gene expression related to inflammation and immune responses, thereby affecting cellular metabolism and overall cell function . Additionally, it has been shown to have antibacterial properties, further influencing cellular processes .
Molecular Mechanism
At the molecular level, 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid exerts its effects primarily through the inhibition of COX enzymes. By binding to the active sites of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation and pain . This binding interaction is a key aspect of its mechanism of action, highlighting its role as a potent anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid have been observed to change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure can lead to changes in cellular metabolism and gene expression, indicating potential long-term effects .
Dosage Effects in Animal Models
The effects of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed . These findings highlight the importance of dosage regulation in its application.
Metabolic Pathways
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid. It interacts with enzymes such as COX-1 and COX-2, influencing the levels of various metabolites, including prostaglandins . This interaction affects metabolic flux and the overall balance of metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its efficacy and duration of action .
Subcellular Localization
The subcellular localization of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX enzymes. Post-translational modifications and targeting signals may direct it to specific compartments, enhancing its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Friedel-Crafts Acylation: The 2-methoxynaphthalene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(6-methoxynaphthalen-2-yl)propan-1-one.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
類似化合物との比較
Similar Compounds
Naproxen: Structurally similar and also an NSAID with similar therapeutic effects.
Ibuprofen: Another NSAID with comparable anti-inflammatory and analgesic properties.
Ketoprofen: Similar in structure and function, used for pain relief and inflammation reduction.
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is unique due to its specific structural configuration, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group on the naphthalene ring enhances its anti-inflammatory activity and provides a different metabolic profile compared to other NSAIDs.
特性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSPYQQBEYOGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219384 | |
| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69337-85-5 | |
| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


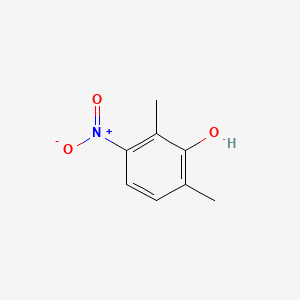
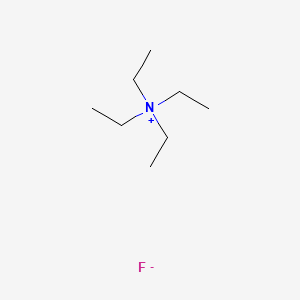
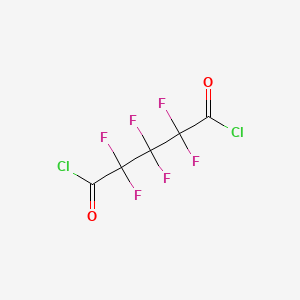
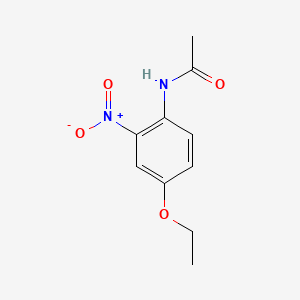
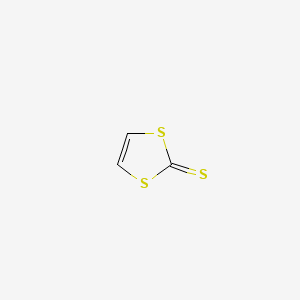
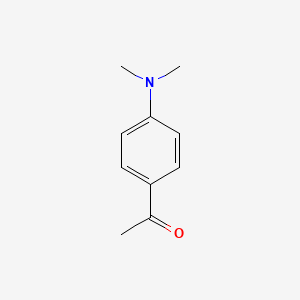

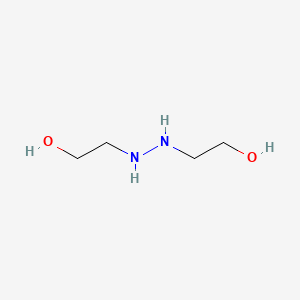

![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)

